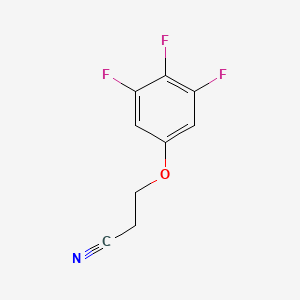

3-(3,4,5-Trifluorophenoxy)propanenitrile

Beschreibung

3-(3,4,5-Trifluorophenoxy)propanenitrile is a nitrile-containing organic compound characterized by a propanenitrile backbone substituted with a 3,4,5-trifluorophenoxy group. This structure confers unique physicochemical properties, including enhanced lipophilicity and electron-withdrawing characteristics due to the trifluorinated aromatic ring.

Eigenschaften

Molekularformel |

C9H6F3NO |

|---|---|

Molekulargewicht |

201.14 g/mol |

IUPAC-Name |

3-(3,4,5-trifluorophenoxy)propanenitrile |

InChI |

InChI=1S/C9H6F3NO/c10-7-4-6(14-3-1-2-13)5-8(11)9(7)12/h4-5H,1,3H2 |

InChI-Schlüssel |

PYBQANVRNMCLTQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1F)F)F)OCCC#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trifluorophenoxy)propanenitrile typically involves the reaction of 3,4,5-trifluorophenol with 3-chloropropanenitrile. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:

3,4,5-Trifluorophenol+3-Chloropropanenitrile→3-(3,4,5-Trifluorophenoxy)propanenitrile+HCl

The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 3-(3,4,5-Trifluorophenoxy)propanenitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4,5-Trifluorophenoxy)propanenitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides, amines, or other derivatives.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: The phenoxy group can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or ammonia (NH3) can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of amides, amines, or other substituted derivatives.

Reduction: Formation of primary amines.

Oxidation: Formation of quinones or other oxidized phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3,4,5-Trifluorophenoxy)propanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for the synthesis of pharmaceutical compounds, particularly those requiring fluorinated aromatic rings for enhanced bioactivity.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Wirkmechanismus

The mechanism of action of 3-(3,4,5-Trifluorophenoxy)propanenitrile depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its trifluorophenoxy group. The presence of fluorine atoms can enhance binding affinity and selectivity, potentially leading to improved efficacy in therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects: Fluorine vs. Methoxy Groups

A key distinction between 3-(3,4,5-Trifluorophenoxy)propanenitrile and its analogs lies in the substituents on the aromatic ring. For example:

- 3-(3,4,5-Trimethoxyphenyl)propanenitrile derivatives (e.g., compound 39 in ) feature methoxy groups, which are electron-donating and increase solubility in polar solvents. In contrast, the trifluorophenoxy group in the target compound introduces strong electron-withdrawing effects, reducing basicity and enhancing metabolic stability .

- 3-((3,5-Dimethylphenyl)amino)propanenitrile () substitutes the oxygen atom with an amino group, altering hydrogen-bonding capacity and reactivity. The trifluorophenoxy group’s electronegativity may hinder nucleophilic attacks compared to this analog .

Table 1: Substituent Effects on Key Properties

*LogP values estimated using fragment-based methods.

Physicochemical Stability

- Hydrolytic Stability: The trifluorophenoxy group likely enhances resistance to hydrolysis compared to methoxy-substituted analogs (). For instance, compound 39’s trimethoxy groups are susceptible to acid-catalyzed demethylation, whereas fluorine’s strong C-F bonds resist such degradation .

- Thermal Stability : Fluorinated aromatics generally exhibit higher thermal stability. This property is critical for applications in high-temperature reactions or material science.

Biologische Aktivität

3-(3,4,5-Trifluorophenoxy)propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The chemical structure of 3-(3,4,5-Trifluorophenoxy)propanenitrile can be represented as follows:

- Molecular Formula : C₁₃H₈F₃NO

- Molecular Weight : 273.2 g/mol

The biological activity of 3-(3,4,5-Trifluorophenoxy)propanenitrile is primarily attributed to its ability to interact with specific biological targets. The trifluorophenoxy group enhances lipophilicity and bioavailability, facilitating interactions with cellular membranes and proteins.

Antimicrobial Activity

Research indicates that 3-(3,4,5-Trifluorophenoxy)propanenitrile exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anti-inflammatory Properties

In vivo studies have shown that this compound can reduce inflammation markers in animal models. For instance, treatment with 3-(3,4,5-Trifluorophenoxy)propanenitrile resulted in a significant decrease in serum levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Studies

A notable case study involved the use of 3-(3,4,5-Trifluorophenoxy)propanenitrile in a murine model of rheumatoid arthritis. The study found that administration of the compound led to a reduction in joint swelling and histopathological improvements compared to untreated controls.

Case Study Highlights:

- Model : Murine model of rheumatoid arthritis

- Dosage : 10 mg/kg body weight

- Outcome : Significant reduction in joint inflammation and destruction (p < 0.05)

Toxicity Profile

Toxicity assessments indicate that 3-(3,4,5-Trifluorophenoxy)propanenitrile has a favorable safety profile at therapeutic doses. Acute toxicity studies reveal an LD50 greater than 2000 mg/kg in rodents, suggesting low acute toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.